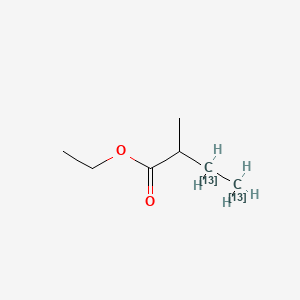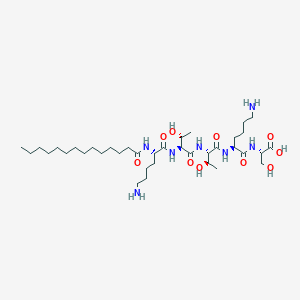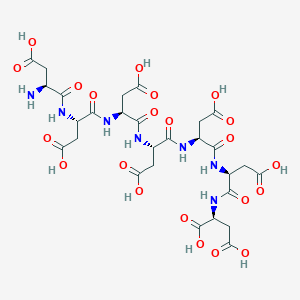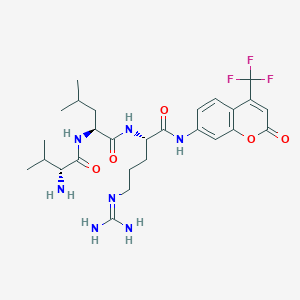
H-D-Val-Leu-Arg-AFC
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-D-Val-Leu-Arg-AFC is a fluorogenic substrate commonly used in enzymatic assays to measure the activity of proteases. When added to a reaction mixture containing the enzyme of interest, this compound is cleaved by the protease, releasing a fluorescent compound . This compound is particularly useful in studying the activity of various proteases in both in vitro and in vivo experimental applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Val-Leu-Arg-AFC involves the coupling of the peptide sequence H-D-Val-Leu-Arg with the fluorogenic compound 7-amido-4-trifluoromethylcoumarin. The reaction typically requires the use of coupling reagents such as dicyclohexylcarbodiimide and N-hydroxysuccinimide to facilitate the formation of the peptide bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography and characterized using mass spectrometry and nuclear magnetic resonance spectroscopy .
化学反応の分析
Types of Reactions
H-D-Val-Leu-Arg-AFC primarily undergoes enzymatic cleavage reactions. The compound is specifically recognized and cleaved by target proteases, resulting in the release of the fluorescent compound 7-amido-4-trifluoromethylcoumarin .
Common Reagents and Conditions
The enzymatic cleavage of this compound is typically carried out in buffered solutions at physiological pH. Common reagents used in these reactions include proteases such as kallikrein, trypsin, and thrombin .
Major Products Formed
The major product formed from the enzymatic cleavage of this compound is the fluorescent compound 7-amido-4-trifluoromethylcoumarin . This product can be detected and quantified using fluorescence spectroscopy, providing a measure of protease activity.
科学的研究の応用
H-D-Val-Leu-Arg-AFC has a wide range of applications in scientific research:
Chemistry: Used as a fluorogenic substrate in enzymatic assays to study the activity of proteases.
Biology: Employed in cell-based assays to monitor protease activity in living cells.
Medicine: Utilized in diagnostic assays to detect protease activity in clinical samples.
Industry: Applied in the development of protease inhibitors for therapeutic use.
作用機序
The mechanism of action of H-D-Val-Leu-Arg-AFC involves its specific recognition and cleavage by the target protease. The protease cleaves the peptide bond between the arginine residue and the fluorogenic compound, releasing 7-amido-4-trifluoromethylcoumarin . This release results in an increase in fluorescence, which can be measured to determine protease activity .
類似化合物との比較
H-D-Val-Leu-Arg-AFC is unique in its ability to serve as a fluorogenic substrate for a wide range of proteases. Similar compounds include:
H-D-Phe-Pip-Arg-AFC: Another fluorogenic substrate used to measure protease activity.
H-D-Pro-Phe-Arg-AFC: Used in similar applications but with different protease specificity.
H-D-Leu-Arg-AFC: A simpler substrate with fewer amino acid residues.
This compound stands out due to its specific peptide sequence, which provides high specificity and sensitivity for certain proteases .
特性
分子式 |
C27H38F3N7O5 |
|---|---|
分子量 |
597.6 g/mol |
IUPAC名 |
(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]pentan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C27H38F3N7O5/c1-13(2)10-19(37-25(41)22(31)14(3)4)24(40)36-18(6-5-9-34-26(32)33)23(39)35-15-7-8-16-17(27(28,29)30)12-21(38)42-20(16)11-15/h7-8,11-14,18-19,22H,5-6,9-10,31H2,1-4H3,(H,35,39)(H,36,40)(H,37,41)(H4,32,33,34)/t18-,19-,22+/m0/s1 |
InChIキー |
TZVXRHVBYKVNOR-CNNODRBYSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@@H](C(C)C)N |
正規SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(C(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


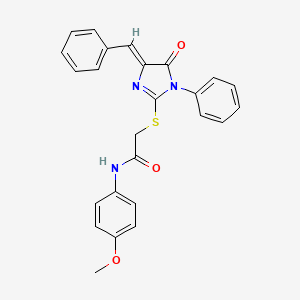
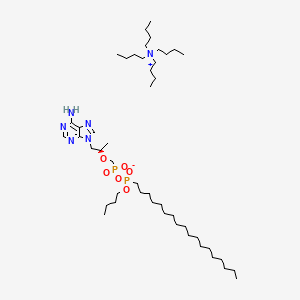
![(2S)-2-[[(2R)-2-[[(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-2-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid](/img/structure/B12382592.png)
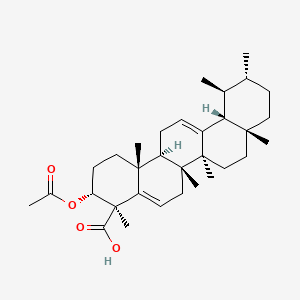
![2-[(4-methoxyanilino)methyl]-N-(4-methoxyphenyl)benzo[h]quinolin-4-amine](/img/structure/B12382603.png)
![2-[(2R)-4-[2-[4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-ethylphenoxy]ethyl]-2-methylpiperazin-1-yl]-N-[3-[(2,6-dioxopiperidin-3-yl)amino]phenyl]acetamide](/img/structure/B12382607.png)


![methyl 2-[5-[7-[4-[4-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]phenyl]benzoyl]-3-(2-methylpropyl)-2-oxo-6,8-dihydro-5H-1,7-naphthyridin-1-yl]-2-oxopyridin-1-yl]acetate](/img/structure/B12382622.png)


